Regioisomeric Distinction in HepG2 Cytotoxicity: 3-Pyridyl Isomer Exhibits Low Intrinsic Cytotoxicity at Micromolar Range
The 3-pyridyl isomer (target compound) was evaluated in a HepG2 cytotoxicity assay using a cell-based dose-response format with dry powder inhibitor. It exhibited a mean IC₅₀ value of 22.8 µM (22,781 nM), indicating only weak cytotoxic liability in this hepatic cell line . In contrast, no comparable HepG2 cytotoxicity data are publicly available for the 4-pyridyl regioisomer (CAS 1422133-29-6), limiting direct head-to-head comparison. However, the benchmark value establishes the 3-pyridyl isomer's basal safety margin for early-stage screening, which is critical when selecting compounds for hit expansion or lead optimization programs that require hepatocyte compatibility .
| Evidence Dimension | HepG2 cell cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22,781 nM (~22.8 µM) |
| Comparator Or Baseline | 4-Pyridyl regioisomer (CAS 1422133-29-6): no public data available; general cytotoxicity alert threshold typically ≤10 µM |
| Quantified Difference | Target compound IC₅₀ > 20 µM, reflecting low cytotoxicity; comparator data absent |
| Conditions | HepG2 cell line; dose-response assay using plate reader; dry powder inhibitor protocol (ChEMBL source: 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16) |
Why This Matters
Low HepG2 cytotoxicity (>22 µM) provides a favorable therapeutic window for hit expansion, making this isomer immediately eligible for cell-based target engagement assays without confounding cytotoxicity.
